molecular formula C17H14ClN3O5S2 B2911549 (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-57-8

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2911549
CAS No.: 865198-57-8
M. Wt: 439.89
InChI Key: GZBBCQICGAEBLS-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound characterized by a sulfamoyl group at the 6-position, a 4-chlorobenzoyl imino substituent at the 2-position, and a methyl ester moiety. Its synthesis likely involves condensation reactions between substituted benzothiazoles and activated esters, as seen in analogous methodologies .

Properties

IUPAC Name

methyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBBCQICGAEBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, a sulfamoyl group, and a chlorobenzoyl moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:

C17H16ClN3O5S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_5\text{S}

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors. The chlorobenzoyl group may enhance binding affinity to target proteins, while the sulfamoyl group increases solubility and bioavailability. These interactions potentially modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHepG215.0Apoptosis
Compound BMCF-710.5Cell Cycle Arrest
(Z)-methyl 2-(...)A54912.0Apoptosis

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for anti-inflammatory and antimicrobial properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains.

Activity TypeTest OrganismInhibition Zone (mm)
AntibacterialE. coli15
AntifungalC. albicans12

Case Studies

  • In vitro Evaluation : A study conducted on the compound's effect on human cancer cell lines revealed that it significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics.
  • Molecular Docking Studies : Computational studies using molecular docking have illustrated strong binding interactions between the compound and target proteins associated with cancer progression, supporting its potential as a therapeutic agent.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth rates compared to control groups, further validating its anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic molecules:

a) Ethyl {2-[(trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate (Compound 5)
  • Core Structure: Pyridine ring fused with an imino group.
  • Key Differences :
    • Replaces the benzothiazole ring with a pyridine moiety.
    • Features a trifluoroacetyl group instead of 4-chlorobenzoyl.
    • Lacks the sulfamoyl substituent.
  • Synthesis : Sodium hydride in DMF is used for deprotonation, followed by alkylation, as described in .
  • IR Data : Strong absorption at 1737 cm⁻¹ (ester C=O) and 1606 cm⁻¹ (C=N), comparable to the target compound’s ester and imine groups .
b) Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Derivatives
  • Core Structure: Benzothiazole with indole and cyanoacetate substituents.
  • Key Differences: Incorporates an indole group instead of 4-chlorobenzoyl. Uses a cyanoacetate ester instead of a simple methyl ester.
  • Synthesis: Catalyst-free reactions between benzothiazoles and ethyl bromocyanoacetate, highlighting the versatility of benzothiazole derivatives in forming diverse analogs .
c) Metsulfuron Methyl Esters (e.g., Ethametsulfuron Methyl)
  • Core Structure : Triazine-linked sulfonylurea.
  • Key Differences :
    • Contains a triazine ring instead of benzothiazole.
    • Features a sulfonylurea group (SO₂NHCONH-) versus the sulfamoyl (SO₂NH₂) in the target compound.
  • Applications : Herbicidal activity due to sulfonylurea’s inhibition of acetolactate synthase .

Structural and Physicochemical Properties

Compound Core Heterocycle Key Substituents Functional Groups Potential Applications
Target Compound Benzothiazole 4-Chlorobenzoyl, sulfamoyl, methyl ester Imino, sulfonamide, ester Undocumented (inferred: enzyme inhibition)
Ethyl {2-[(trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate Pyridine Trifluoroacetyl, ethyl ester Imino, ester, trifluoromethyl Synthetic intermediate
Ethametsulfuron Methyl Triazine Methoxy, sulfonylurea Sulfonylurea, methyl ester Herbicide
Ethyl 2-cyanoacetate derivatives Benzothiazole Indole, cyanoacetate Cyano, ester Anticancer/antimicrobial research

Research Implications

  • Bioactivity : The sulfamoyl group may confer enzyme inhibitory properties, analogous to sulfonamide drugs. The 4-chlorobenzoyl group could enhance lipophilicity, improving membrane permeability .
  • Structural Optimization : Comparisons with herbicidal sulfonylureas and indole-bearing benzothiazoles highlight opportunities to modify the target compound for agrochemical or pharmaceutical applications.

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